2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid
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Overview
Description
2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrazole ring substituted with a methyl group and an isopropyl group, as well as an aminoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Aminoacetic Acid Moiety Introduction: The aminoacetic acid moiety can be introduced through the reaction of the substituted pyrazole with chloroacetic acid in the presence of a base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials, such as hydrazine, acetylacetone, and alkyl halides.
Reaction Optimization: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing gene expression and protein synthesis through interaction with transcription factors.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Methyl-1-phenylpyrazol-4-yl)amino]acetic acid: Similar structure but with a phenyl group instead of an isopropyl group.
2-[(3-Methyl-1-ethylpyrazol-4-yl)amino]acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the isopropyl group may influence its steric and electronic properties, affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)12-5-8(7(3)11-12)10-4-9(13)14/h5-6,10H,4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOFDBPZRCSXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NCC(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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